

Foreword: The Strategic Value of a Functionalized Heterocycle

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Compound of Interest

Compound Name: *2-Bromo-4-tert-butyl-1,3-thiazole*

Cat. No.: B1437994

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To the discerning researcher in medicinal chemistry and materials science, the value of a chemical building block is not merely in its structure, but in its potential. **2-Bromo-4-tert-butyl-1,3-thiazole** is a prime exemplar of such a strategic intermediate. Its architecture—a stable thiazole core, a sterically demanding tert-butyl group conferring metabolic stability and solubility, and a reactive bromine handle at the key 2-position—presents a triad of features that unlock vast synthetic possibilities.

This guide moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a comprehensive understanding of this molecule's character, its synthesis, and most importantly, its proven utility in the field. We will explore not just the "what" but the "why"—the causality behind reaction conditions and the strategic advantages this building block offers in the rapid construction of complex molecular entities.

Core Characteristics: A Snapshot

A molecule's identity begins with its fundamental properties. **2-Bromo-4-tert-butyl-1,3-thiazole** is a liquid at room temperature, a characteristic that influences handling and reaction setup.[\[1\]](#) [\[2\]](#) Its key physicochemical and structural data are summarized below.

Physicochemical Data

Property	Value	Source(s)
CAS Number	873075-54-8	[1] [3] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₁₀ BrNS	[2] [3] [8]
Molecular Weight	220.13 g/mol	[2] [3] [9]
Form	Liquid	[1] [2]
Density	1.383 g/mL at 25 °C	[1] [2]
Refractive Index	n _{20/D} 1.539	[1] [2]
Flash Point	98.9 °C (210.0 °F)	[1] [2]
SMILES String	CC(C)(C)c1csc(Br)n1	[1] [2] [8]
InChI Key	ILKZEOZQPGBUCV- UHFFFAOYSA-N	[1] [2] [8]

Chemical Structure

The molecule's structure is the foundation of its reactivity. The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, combined with the bromine at the C2 position, makes this site highly susceptible to a range of transformative reactions.

Caption: Structure of **2-Bromo-4-tert-butyl-1,3-thiazole**.

Synthesis Strategy: A Plausible Pathway

While specific proprietary synthesis routes may vary, a robust and logical pathway to **2-Bromo-4-tert-butyl-1,3-thiazole** can be devised based on fundamental heterocyclic chemistry principles. The process logically breaks down into two primary stages: formation of the thiazole core followed by regioselective bromination.

Stage 1: Hantzsch Thiazole Synthesis of the Core

The Hantzsch thiazole synthesis remains a cornerstone method for constructing the thiazole ring.[\[10\]](#) It involves the condensation of an α -haloketone with a thioamide. For our target, this

translates to reacting an appropriate α -haloketone bearing a tert-butyl group with thioformamide.

- Causality: The reaction proceeds via nucleophilic attack of the thioamide's sulfur onto the carbonyl-activated α -carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The choice of a thioamide like thioformamide is critical as it provides the necessary N=C-S backbone.

Stage 2: Regioselective Bromination

With the 4-tert-butylthiazole scaffold in hand, the next critical step is the introduction of a bromine atom specifically at the C2 position. Direct electrophilic bromination of a thiazole ring can be complex, often favoring the more electron-rich C5 position.^[11] Therefore, a more controlled strategy is required.

- Expertise-Driven Choice: A highly effective method involves a Sandmeyer-type reaction starting from the corresponding 2-amino-4-tert-butylthiazole.^{[12][13]} This precursor can be synthesized via the Hantzsch reaction using thiourea instead of thioformamide. The 2-amino group can then be diazotized and subsequently displaced by a bromide ion, typically using a copper(I) or copper(II) bromide catalyst. This approach offers excellent regioselectivity for the C2 position.



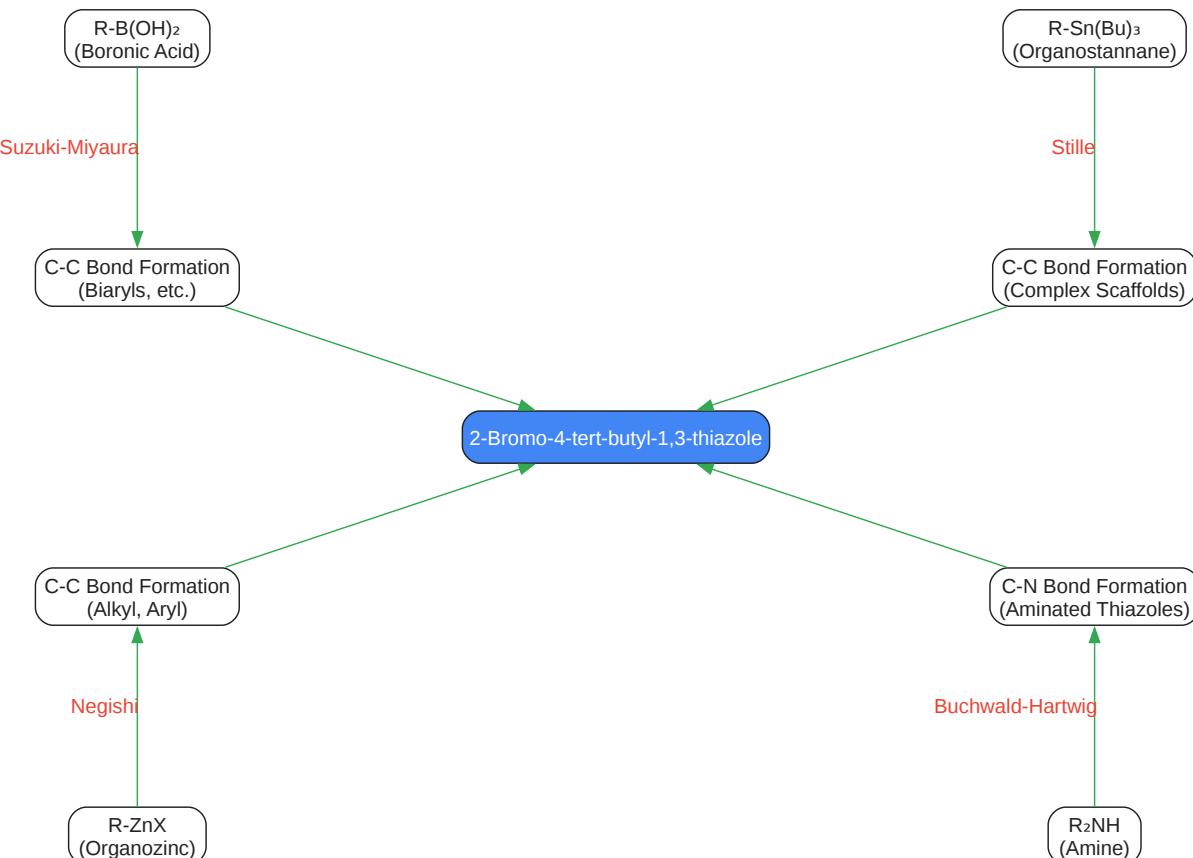
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Caption: Proposed synthetic pathway to the target compound.

Reactivity and Applications in Synthesis

The true power of **2-Bromo-4-tert-butyl-1,3-thiazole** lies in the reactivity of its C2-bromo bond. This position is electron-deficient, making it an excellent electrophilic site for palladium- or nickel-catalyzed cross-coupling reactions.^[14] This versatility allows for the precise and

modular installation of a wide array of functional groups, a cornerstone of modern drug discovery.[15][16]



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Caption: Key cross-coupling reactions utilizing the title compound.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the thiazole core and various aryl or vinyl groups.

- Objective: To couple an aryl boronic acid to the C2 position of the thiazole.
- Self-Validating System: The success of this reaction relies on the precise orchestration of a palladium catalyst, a suitable base, and a solvent system capable of accommodating both

organic and inorganic reagents. The choice of a phosphine ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle.

- Methodology:
 - Inert Atmosphere: To a flame-dried reaction vessel, add **2-Bromo-4-tert-butyl-1,3-thiazole** (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base, typically potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0 - 3.0 eq).
 - Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, commonly a mixture of toluene and water or dioxane and water.
 - Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
 - Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Further Transformations: Stille, Negishi, and Buchwald-Hartwig Reactions

The utility of this building block extends to other powerful transformations:

- Stille Coupling: Utilizes organostannanes and is known for its tolerance of a wide range of functional groups. The protocol is similar to the Suzuki coupling, often using a palladium catalyst like $\text{Pd}(\text{PPh}_3)_4$ in an anhydrous solvent such as THF or toluene.[17]
- Negishi Coupling: Employs organozinc reagents, which are highly reactive and particularly useful for introducing alkyl groups. Palladium or nickel catalysts are effective for this transformation.[14][18]

- Buchwald-Hartwig Amination: A premier method for forming carbon-nitrogen bonds. This reaction requires a palladium pre-catalyst, a specialized phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent.[14]

Role in Drug Discovery and Materials Science

The thiazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[19][20][21] Its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding make it a desirable feature in drug candidates.

The introduction of the tert-butyl group often enhances metabolic stability by sterically hindering enzymatic degradation and increases lipophilicity, which can improve cell membrane permeability. Therefore, **2-Bromo-4-tert-butyl-1,3-thiazole** is an ideal starting point for synthesizing libraries of novel compounds for screening against various biological targets, including kinases, proteases, and receptors in therapeutic areas like oncology and inflammation.[9][22][23]

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount. **2-Bromo-4-tert-butyl-1,3-thiazole** is classified as an irritant and is harmful if swallowed.[1][2] Adherence to the following safety protocols is mandatory.

Hazard Classification	GHS Codes
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.^[9]
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

2-Bromo-4-tert-butyl-1,3-thiazole is far more than a simple catalog chemical. It is a strategically designed building block that offers a reliable and versatile entry point into the synthesis of highly functionalized thiazole derivatives. Its predictable reactivity in a suite of powerful cross-coupling reactions empowers chemists to rapidly assemble complex molecules with tailored properties. For professionals engaged in the high-stakes fields of drug discovery and materials science, mastering the application of such key intermediates is fundamental to innovation and success.

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